molecular formula C20H25NO3 B305672 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate

2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate

Cat. No. B305672
M. Wt: 327.4 g/mol
InChI Key: IFRHFJXOSLRNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AKE and is a member of the adamantane family of compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. AKE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, AKE has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AKE can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of certain genes involved in cell proliferation and survival. In vivo studies have shown that AKE can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate in lab experiments is its potent activity against cancer cells and inflammation. This makes it a valuable tool for studying the mechanisms of these diseases and developing new treatments. However, one limitation of AKE is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate. One area of interest is the development of new drugs based on AKE for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of AKE and its potential applications in other areas, such as catalysis and materials science. Finally, the synthesis of new derivatives of AKE with improved properties, such as solubility and selectivity, could lead to the development of even more potent and effective compounds.

Synthesis Methods

2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate can be synthesized through a multi-step process involving the reaction of 1-adamantanecarboxylic acid with 4-toluidine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then subjected to oxidation using potassium permanganate to yield the final product.

Scientific Research Applications

2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate has found applications in various areas of scientific research, including drug discovery, materials science, and catalysis. This compound has been shown to exhibit potent anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Additionally, AKE has been used as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks. Furthermore, AKE has been employed as a catalyst in various chemical reactions due to its unique structural and electronic properties.

properties

Product Name

2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C20H25NO3/c1-13-2-4-17(5-3-13)21-18(22)12-24-19(23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,22)

InChI Key

IFRHFJXOSLRNMR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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